molecular formula C18H15N B14355424 Benzenamine, N-(1-azulenylmethylene)-4-methyl- CAS No. 93728-74-6

Benzenamine, N-(1-azulenylmethylene)-4-methyl-

Cat. No.: B14355424
CAS No.: 93728-74-6
M. Wt: 245.3 g/mol
InChI Key: ZCKHPUFSNYKKBG-UHFFFAOYSA-N
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Description

Benzenamine, N-(1-azulenylmethylene)-4-methyl- is a compound that features a unique structure combining a benzenamine moiety with an azulenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(1-azulenylmethylene)-4-methyl- typically involves the condensation of 4-methylbenzenamine with 1-azulenecarbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-azulenylmethylene)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azulenyl ketones or quinones.

    Reduction: Reduction reactions can convert the azulenylmethylene group to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenamine and azulenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenyl ketones, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

Benzenamine, N-(1-azulenylmethylene)-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s chromophoric properties make it useful in the development of dyes and pigments.

Mechanism of Action

The mechanism by which Benzenamine, N-(1-azulenylmethylene)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulenylmethylene group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(1-azulenylmethylene)-: Lacks the methyl group on the benzenamine moiety.

    Azulen-1-yl diazenes: Compounds with an azo group between the azulenyl and benzenamine moieties.

    1-Vinylazulenes: Compounds with a vinyl group at the 1-position of the azulene ring.

Uniqueness

Benzenamine, N-(1-azulenylmethylene)-4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules .

Properties

CAS No.

93728-74-6

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

1-azulen-1-yl-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C18H15N/c1-14-7-11-17(12-8-14)19-13-16-10-9-15-5-3-2-4-6-18(15)16/h2-13H,1H3

InChI Key

ZCKHPUFSNYKKBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2

Origin of Product

United States

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